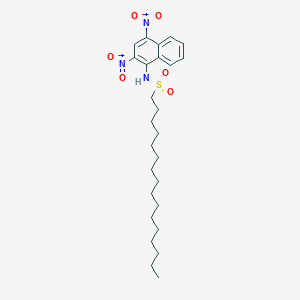![molecular formula C21H30ClNO3 B14662764 1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German] CAS No. 37013-32-4](/img/structure/B14662764.png)
1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is an organic compound that belongs to the class of tertiary amines. This compound is characterized by the presence of a dimethylamino group, two methoxyphenyl groups, and a pentanol backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pentanol Backbone: Starting with a suitable pentane derivative, the backbone can be constructed through a series of reactions such as alkylation or reduction.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow systems might be used.
Purification Steps: Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or primary alcohols.
Substitution Products: Various substituted amines.
Applications De Recherche Scientifique
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-butan-3-ol hydrochlorid
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-hexan-3-ol hydrochlorid
Uniqueness
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two methoxyphenyl groups and a dimethylamino group provides a unique combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
37013-32-4 |
|---|---|
Formule moléculaire |
C21H30ClNO3 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
1-(dimethylamino)-2,3-bis(4-methoxyphenyl)pentan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-6-21(23,17-9-13-19(25-5)14-10-17)20(15-22(2)3)16-7-11-18(24-4)12-8-16;/h7-14,20,23H,6,15H2,1-5H3;1H |
Clé InChI |
WANUHSVRDRHEHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)(C(CN(C)C)C2=CC=C(C=C2)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



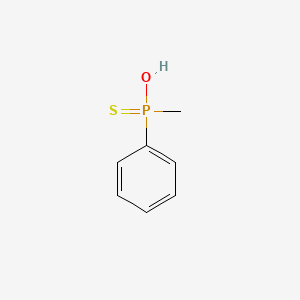
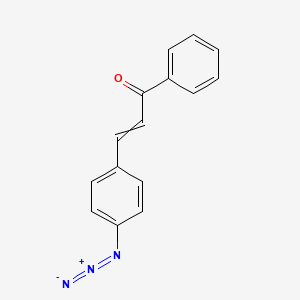
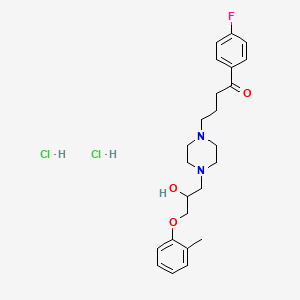
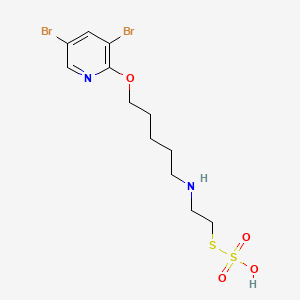
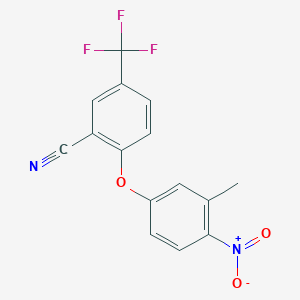
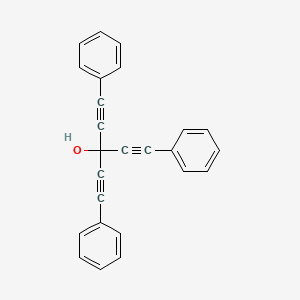
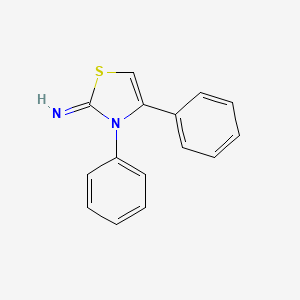
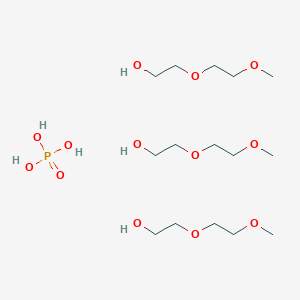
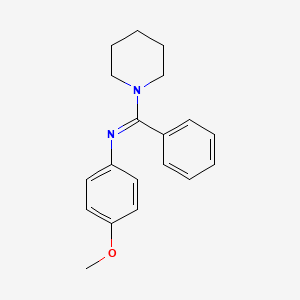
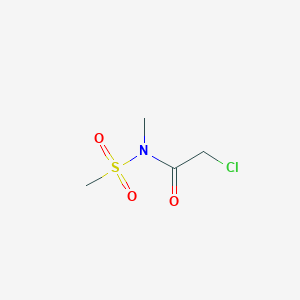

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
